molecular formula C20H22N4O3S B2500194 3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine CAS No. 1706307-71-2

3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine

Cat. No.: B2500194
CAS No.: 1706307-71-2
M. Wt: 398.48
InChI Key: ZVGRHZGGDUAYCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine is a complex organic compound that features a combination of pyridine, piperidine, and oxadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine typically involves multi-step organic reactions. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the piperidine moiety, and finally, the attachment of the pyridine ring. Common reagents used in these reactions include various acids, bases, and solvents under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a sulfone derivative, while substitution reactions could introduce new functional groups such as halides or alkyl groups.

Scientific Research Applications

3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(3-{[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine
  • 3-[(3-{[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine

Uniqueness

3-[(3-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-1-yl)sulfonyl]pyridine is unique due to the presence of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in terms of binding affinity, selectivity, and overall efficacy in its applications.

Properties

IUPAC Name

3-(2-methylphenyl)-5-[(1-pyridin-3-ylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3S/c1-15-6-2-3-9-18(15)20-22-19(27-23-20)12-16-7-5-11-24(14-16)28(25,26)17-8-4-10-21-13-17/h2-4,6,8-10,13,16H,5,7,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVGRHZGGDUAYCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.